molecular formula C17H16N2O2 B3037141 1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 442531-52-4

1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B3037141
CAS RN: 442531-52-4
M. Wt: 280.32 g/mol
InChI Key: QYJNXRAUZIPPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . They are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring. Attached to this core would be a 3,5-dimethylphenyl group and a carboxylic acid group .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that this compound would undergo would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzimidazoles are generally solid at room temperature, and they have a high melting point due to the presence of the aromatic ring .

Scientific Research Applications

Luminescence Sensing

1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid derivatives are used in creating lanthanide metal-organic frameworks for luminescence sensing of various chemicals. These frameworks are particularly sensitive to benzaldehyde derivatives, making them potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Synthesis of Novel Compounds

This compound is pivotal in synthesizing novel indole-benzimidazole derivatives and various benzimidazole-substituted compounds, contributing significantly to medicinal chemistry and organic synthesis (Wang, Liu, Xu, Jiang, & Kang, 2016).

Biomimetic Synthesis

It's used in the synthesis of ethenyl-substituted benzimidazolium salts, which are models for N5, N10-C+R-tetrahydrofolate coenzymes. These compounds can react with nucleophilic agents to synthesize α,β-unsaturated ketones, offering a biomimetic method for synthesis (Wang Lan, 2003).

Antimicrobial and Antioxidant Properties

Some derivatives of this compound demonstrate promising antimicrobial and antioxidant activities. The incorporation of a heterocyclic ring at the benzimidazole moiety enhances its biological activity (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Molecular Structure Analysis

This compound crystallizes in various forms, helping in the study of molecular structures and hydrogen bonding. Such studies are crucial in understanding the chemical and physical properties of the compound (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Synthesis of Metal-Organic Frameworks

It is used in synthesizing metal-organic frameworks, particularly with lanthanide ions, which have unique structural features and spectroscopic properties. These frameworks find applications in catalysis, sensing, and materials science (Xia, Wei, Yang, Qiao, Chen, Xie, Zhang, Zhou, & Gao, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives are used as proton pump inhibitors or antiparasitic drugs, and their mechanisms of action are related to these uses .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some benzimidazoles are toxic and can cause skin and eye irritation .

properties

IUPAC Name

1-(3,5-dimethylphenyl)-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-6-11(2)8-14(7-10)19-12(3)18-15-9-13(17(20)21)4-5-16(15)19/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJNXRAUZIPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=C2C=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166309
Record name 1-(3,5-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

CAS RN

442531-52-4
Record name 1-(3,5-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442531-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,5-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.